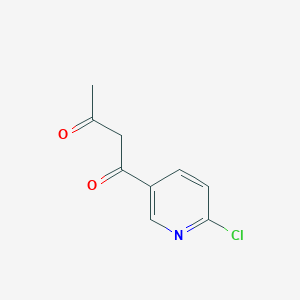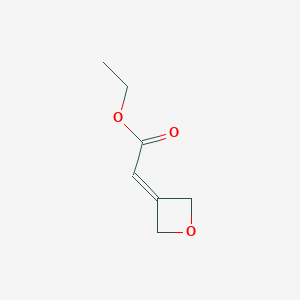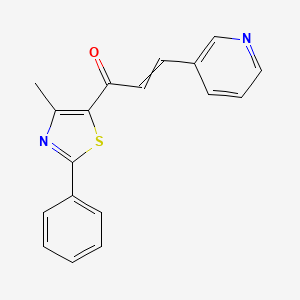
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(3-pyridinyl)-2-propen-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A significant application of this compound is its role in antimicrobial activities. Research indicates that derivatives containing the thiazole moiety, similar to the compound , show promising antimicrobial properties against various microorganisms. For instance, Abdelhamid et al. (2010) synthesized compounds from hydrazonoyl halides and 3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, which were tested for antimicrobial properties (Abdelhamid et al., 2010). Similarly, Patel and Patel (2017) explored the antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives derived from chalcone, which shares structural similarities with the compound of interest (Patel & Patel, 2017).
Application in Metal Complex Synthesis
This compound also finds use in the synthesis of metal complexes. Menzel et al. (2010) discussed the synthesis of novel ligands that include a thiazole subunit and their use as chelating ligands in the synthesis of metal complexes (Menzel et al., 2010). Ghorbanloo et al. (2017) reported the synthesis of dioxidovanadium(V) complexes containing benzodithiazole as ligands, showcasing the utility of thiazole derivatives in complex formation (Ghorbanloo et al., 2017).
Anticancer Applications
There is also research exploring the potential anticancer properties of compounds similar to (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(3-pyridinyl)-2-propen-1-one. Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules and demonstrated their high antiproliferative activity against various cancer cell lines (Ivasechko et al., 2022).
QSAR Analysis for Antioxidant Activity
The compound's derivatives have been subject to quantitative structure-activity relationship (QSAR) analysis to predict antioxidant activities. Drapak et al. (2019) conducted a QSAR-analysis on derivatives of 1,3-thiazol-5-yl]ethane-1-one to assess their potential as antioxidants (Drapak et al., 2019).
Propiedades
IUPAC Name |
1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-13-17(16(21)10-9-14-6-5-11-19-12-14)22-18(20-13)15-7-3-2-4-8-15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTAFKDHGRSNSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-pyridin-3-ylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-(3-methylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394497.png)
![Spiro[2.4]heptan-1-amine](/img/structure/B1394498.png)
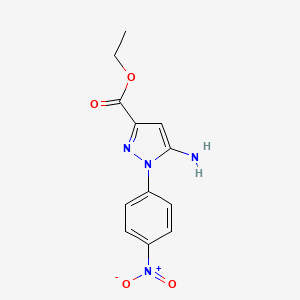
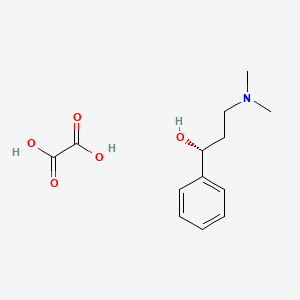

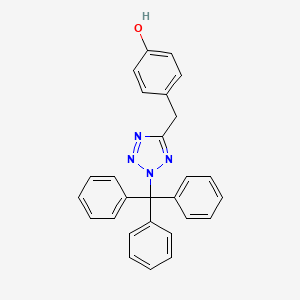
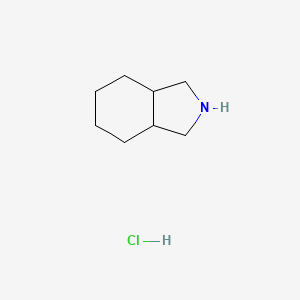
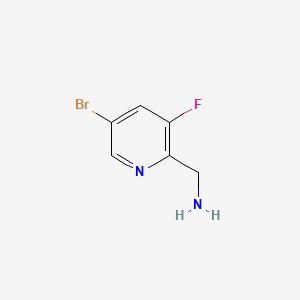
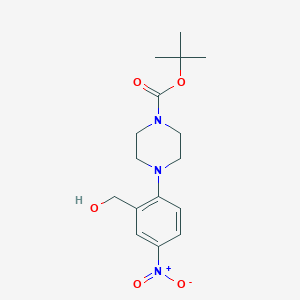
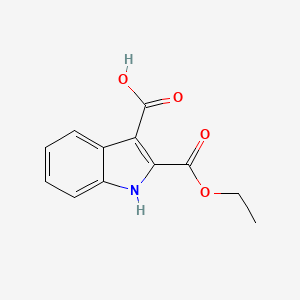
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B1394515.png)
